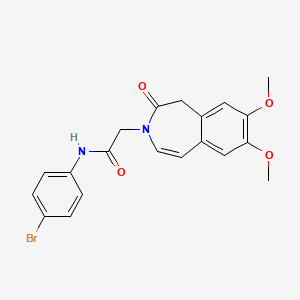![molecular formula C19H19N3O2 B11131772 5-[(3-Methoxypropyl)amino]-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile](/img/structure/B11131772.png)
5-[(3-Methoxypropyl)amino]-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-methoxypropyl)amino]-2-(1-naphthylmethyl)-1,3-oxazol-4-yl cyanide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazole ring, a naphthylmethyl group, and a cyanide functional group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-methoxypropyl)amino]-2-(1-naphthylmethyl)-1,3-oxazol-4-yl cyanide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Naphthylmethyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the naphthylmethyl group is introduced to the oxazole ring.
Attachment of the Cyanide Group: The cyanide group can be introduced via nucleophilic substitution reactions using cyanide salts.
Addition of the (3-methoxypropyl)amino Group: This step typically involves nucleophilic substitution or addition reactions to attach the (3-methoxypropyl)amino group to the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-[(3-methoxypropyl)amino]-2-(1-naphthylmethyl)-1,3-oxazol-4-yl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyanide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanide group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxazole derivatives with various functional groups.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted oxazole compounds with different functional groups.
Scientific Research Applications
5-[(3-methoxypropyl)amino]-2-(1-naphthylmethyl)-1,3-oxazol-4-yl cyanide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 5-[(3-methoxypropyl)amino]-2-(1-naphthylmethyl)-1,3-oxazol-4-yl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The cyanide group can act as a nucleophile, participating in various biochemical reactions. The oxazole ring and naphthylmethyl group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-methoxypropyl)amino]-2-(1-naphthylmethyl)-1,3-oxazol-4-yl chloride
- 5-[(3-methoxypropyl)amino]-2-(1-naphthylmethyl)-1,3-oxazol-4-yl bromide
- 5-[(3-methoxypropyl)amino]-2-(1-naphthylmethyl)-1,3-oxazol-4-yl acetate
Uniqueness
5-[(3-methoxypropyl)amino]-2-(1-naphthylmethyl)-1,3-oxazol-4-yl cyanide is unique due to the presence of the cyanide group, which imparts distinct reactivity and potential biological activity
Properties
Molecular Formula |
C19H19N3O2 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
5-(3-methoxypropylamino)-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C19H19N3O2/c1-23-11-5-10-21-19-17(13-20)22-18(24-19)12-15-8-4-7-14-6-2-3-9-16(14)15/h2-4,6-9,21H,5,10-12H2,1H3 |
InChI Key |
OZBCPHYODJTDES-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC1=C(N=C(O1)CC2=CC=CC3=CC=CC=C32)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-ethylphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11131689.png)
![trans-4-{[({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B11131696.png)
![5-bromo-2-(1H-1,2,3,4-tetraazol-1-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)benzamide](/img/structure/B11131698.png)
![3-Chloro-N-(3-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B11131706.png)
![2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B11131712.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-methoxyethyl)alaninamide](/img/structure/B11131719.png)
![2-(4-Chlorophenyl)-4-{3-[(3,5-dimethylpiperidino)sulfonyl]phenyl}-1,3-thiazole](/img/structure/B11131735.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(6-chloro-1H-indol-1-yl)propanamide](/img/structure/B11131737.png)
![6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11131742.png)

![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11131763.png)
![2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B11131764.png)
![7-Fluoro-1-(4-methylphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11131774.png)
![2-(4-methylphenoxy)-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11131775.png)
